ルフロキサシン
概要
説明
ルフロキサシンは、広範囲の抗菌活性で知られるフルオロキノロン系抗生物質です。グラム陽性菌とグラム陰性菌の両方に対して特に効果があります。ルフロキサシンは、主に呼吸器感染症および非複雑性膀胱炎の治療に使用されます .
2. 製法
ルフロキサシンは、キノロンジスルフィドの還元、塩基性媒体中での環化、および得られたエステルの加水分解を含む多段階プロセスによって合成されます。ルフロキサシン塩酸塩を調製するための最も便利な方法は、エチル 2,3,5-トリフルオロ-4-(4-メチル-1-ピペラジニル)ベンゾイルアセテートから出発するワンポット合成です .
3. 化学反応解析
ルフロキサシンは、以下を含むさまざまな化学反応を受けます。
酸化: ルフロキサシンは、特定の条件下で酸化してさまざまな誘導体を形成することができます。
還元: キノロンジスルフィドの還元は、その合成における重要なステップです。
置換: ルフロキサシンは、特にピペラジニル部分で置換反応を受けることができます。これらの反応で使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤や過酸化水素などの酸化剤が含まれます。 .
4. 科学研究アプリケーション
ルフロキサシンは、その応用に関して広範囲にわたって研究されてきました。
化学: フルオロキノロンの合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 細菌のDNAジャイレースおよびトポイソメラーゼIV酵素に対するその効果について調査されています。
医学: 呼吸器感染症、膀胱炎、およびその他の細菌感染症の治療に適用されます。
科学的研究の応用
Rufloxacin has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying fluoroquinolone synthesis and modifications.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV enzymes.
Medicine: Applied in the treatment of respiratory infections, cystitis, and other bacterial infections.
Industry: Utilized in the development of new antibacterial agents and infection imaging
作用機序
ルフロキサシンは、細菌のDNAジャイレースおよびトポイソメラーゼIV酵素を阻害することにより、抗菌効果を発揮します。これらの酵素は、DNAの複製、転写、および修復に不可欠です。これらの酵素を阻害することにより、ルフロキサシンは細菌細胞分裂を阻止し、細胞死につながります .
生化学分析
Biochemical Properties
Rufloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling DNA, which is essential for DNA replication and transcription. By binding to these enzymes, Rufloxacin prevents the replication of bacterial DNA, leading to cell death. Rufloxacin interacts with various biomolecules, including bacterial DNA, proteins involved in DNA replication, and enzymes responsible for maintaining DNA topology .
Cellular Effects
Rufloxacin affects various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In eukaryotic cells, Rufloxacin can induce photosensitization, causing DNA damage through the generation of reactive oxygen species such as hydrogen peroxide and formaldehyde. This phototoxicity has been observed in yeast cells and human fibroblasts, where Rufloxacin causes DNA fragmentation and oxidative stress .
Molecular Mechanism
At the molecular level, Rufloxacin exerts its effects by binding to bacterial DNA gyrase and topoisomerase IV, forming a complex that prevents the enzymes from functioning correctly. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death. Additionally, Rufloxacin can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which further damages DNA and other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rufloxacin can change over time. Rufloxacin has a long half-life, allowing it to maintain antibacterial activity even after discontinuation of treatment. Studies have shown that Rufloxacin can cause long-term DNA damage and oxidative stress in cells exposed to light. The stability and degradation of Rufloxacin in laboratory settings depend on factors such as light exposure and the presence of reactive oxygen species .
Dosage Effects in Animal Models
The effects of Rufloxacin vary with different dosages in animal models. In mice and guinea pigs, Rufloxacin has shown weak activity against Mycobacterium tuberculosis infections. Higher doses of Rufloxacin can lead to increased neuroexcitatory activities and potential toxic effects. The therapeutic efficacy of Rufloxacin can be influenced by the dosage and the specific animal model used in the study .
Metabolic Pathways
Rufloxacin is involved in various metabolic pathways, including its interaction with enzymes responsible for drug metabolism. Rufloxacin can inhibit or enhance the activity of certain enzymes, affecting the metabolism of other drugs. For example, Rufloxacin can increase the therapeutic efficacy of acarbose and acetohexamide by inhibiting their metabolism. Additionally, Rufloxacin can interact with cytochrome P450 enzymes, influencing its own metabolism and that of other drugs .
Transport and Distribution
Rufloxacin is transported and distributed within cells and tissues through various mechanisms. It can penetrate tissues effectively, achieving high concentrations in inflammatory exudates. The distribution of Rufloxacin is influenced by its binding to plasma proteins and its ability to cross cellular membranes. Rufloxacin’s transport and distribution are essential for its antibacterial activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Rufloxacin is crucial for its activity and function. Rufloxacin can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA and other cellular components. The localization of Rufloxacin is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of Rufloxacin can provide insights into its mechanism of action and potential side effects .
準備方法
Rufloxacin is synthesized through a multi-step process involving the reduction of a quinolone disulfide, followed by cyclization in a basic medium, and hydrolysis of the resulting ester. The most convenient method for preparing rufloxacin hydrochloride involves a one-pot synthesis starting from ethyl 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl) benzoylacetate .
化学反応の分析
Rufloxacin undergoes various chemical reactions, including:
Oxidation: Rufloxacin can be oxidized under specific conditions to form different derivatives.
Reduction: The reduction of quinolone disulfide is a key step in its synthesis.
Substitution: Rufloxacin can undergo substitution reactions, particularly at the piperazinyl moiety. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .
類似化合物との比較
ルフロキサシンは、シプロフロキサシン、オフロキサシン、レボフロキサシンなどの他のフルオロキノロンと比較されます。これらの化合物はすべて、同様の作用機序を共有していますが、ルフロキサシンは、独自の化学構造により、独特の薬物動態および薬力学特性を持っています。類似の化合物には次のものがあります。
- シプロフロキサシン
- オフロキサシン
- レボフロキサシン
- ノルフロキサシン .
特性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCJBUHJQLFDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106017-08-7 (monohydrochloride) | |
Record name | Rufloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048412 | |
Record name | Rufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101363-10-4 | |
Record name | Rufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101363-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rufloxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rufloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。